tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate
Overview
Description
tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate is a chemical compound that features a tert-butyl carbamate group attached to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as β-secretase and acetylcholinesterase . These enzymes play crucial roles in the development of Alzheimer’s disease by contributing to the formation of amyloid plaques .
Mode of Action
Similar compounds have been shown to prevent the aggregation of amyloid beta peptide (aβ) and the formation of fibrils (faβ) from aβ 1-42 . This suggests that the compound may interact with its targets to inhibit their activity, thereby preventing the progression of Alzheimer’s disease.
Biochemical Pathways
Given its potential role as an inhibitor of β-secretase and acetylcholinesterase, it may impact the amyloidogenic pathway involved in alzheimer’s disease . This pathway involves the cleavage of amyloid precursor protein (APP) by β-secretase, resulting in the production of Aβ peptides that aggregate to form plaques .
Result of Action
Similar compounds have been shown to prevent the aggregation of aβ and the formation of fibrils (faβ) from aβ 1-42 . This suggests that the compound may help reduce the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease.
Biochemical Analysis
Biochemical Properties
tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial enzymes in the pathogenesis of Alzheimer’s disease . The inhibition of these enzymes prevents the aggregation of amyloid beta peptides, thereby reducing the formation of amyloid fibrils. This interaction is primarily due to the binding of the compound to the active sites of these enzymes, leading to a decrease in their activity.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. In astrocytes, for example, this compound has demonstrated protective activity against amyloid beta-induced toxicity . It reduces the levels of pro-inflammatory cytokines such as TNF-α and decreases the production of free radicals. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in these processes.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active sites of β-secretase and acetylcholinesterase, inhibiting their activity and preventing the formation of amyloid fibrils . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound can maintain its protective effects on cellular function for several days, although its efficacy may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against neurotoxicity and inflammation . At higher doses, it may cause adverse effects such as toxicity and organ damage. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown into various metabolites . These metabolites may have different biological activities and can influence metabolic flux and metabolite levels in the body. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in specific tissues, such as the brain, where it exerts its therapeutic effects. Its distribution is influenced by factors such as lipid solubility, molecular size, and the presence of transport proteins.
Subcellular Localization
This compound: is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals may direct the compound to specific organelles, where it can exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of tert-butyl carbamate and a pyridine derivative in the presence of a catalyst such as palladium. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate include:
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- 3,5-Di-tert-butyl-4-hydroxytoluene .
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique reactivity and potential biological activity. Its tert-butyl carbamate group provides steric hindrance, influencing its interactions with other molecules and making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-8-6-14-10(9(2)11(8)16)7-15-12(17)18-13(3,4)5/h6H,7H2,1-5H3,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFVWNAXYABXFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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